Stereochemical Configuration Determines Divergent Application Pathways: D-Enantiomer as Protease Research Tool vs. L-Enantiomer as Commercial Drug Intermediate
The (3R)-D-enantiomer (CAS 150935-37-8) and the (3S)-L-enantiomer (CAS 102123-74-0) serve fundamentally different roles in the antiviral research and manufacturing ecosystem. The L-enantiomer is an established, commercially specified intermediate for the HIV protease inhibitors Atazanavir and Darunavir, marketed under the product category 'ANTI HIV INT' with a purity specification of 99.0% . The D-enantiomer, however, is not employed in these commercial drug synthesis routes and is instead utilized as a research tool for protease enzymology and HIV protease structure-activity relationship (SAR) studies [1]. In the synthesis of Atazanavir, the L-configured chloromethyl ketone (specifically Boc-L-Phe-CMK) is coupled with N-(methoxycarbonyl)-L-tert-leucine acylated benzyl hydrazine via an SN2 reaction to furnish the key amino ketone intermediate with high yield and diastereoselectivity [2]. The D-enantiomer cannot substitute into this established route without yielding the incorrect diastereomer of the final drug substance.
| Evidence Dimension | Application domain and procurement specification |
|---|---|
| Target Compound Data | CAS 150935-37-8; D-configuration; End-user application: Research tool for protease enzymology; Typical vendor purity: ≥95% (as reported by CymitQuimica) |
| Comparator Or Baseline | CAS 102123-74-0; L-configuration; End-user application: Key intermediate for Atazanavir and Darunavir manufacture; Vendor purity specification: 99.0% (pharma-grade) |
| Quantified Difference | Purity specification differential: L-enantiomer supplied at 99.0% (pharma-grade) vs. D-enantiomer typically supplied at ≥95% (research-grade). Application divergence: L-form used in FDA-approved drug manufacture; D-form used solely in research settings. |
| Conditions | Market observation of vendor catalog offerings across ChemicalBook, CymitQuimica, and Shanghai Yuanye |
Why This Matters
For procurement, the D-enantiomer must be explicitly specified for research applications; attempts to use the L-enantiomer in protease SAR studies will yield incorrect stereochemical outcomes, while using the D-enantiomer in drug synthesis routes optimized for the L-enantiomer will produce the wrong diastereomer.
- [1] BindingDB. Assay in Summary: ChEMBL_159306 — Compound tested for 50% irreversible inhibition of HIV-1 protease; value ranges from 10–50. 2007. Available at: http://bdb2.ucsd.edu/jsp/dbsearch/assay.jsp?assayid=1&entryid=50008219 View Source
- [2] Fan, X.; Song, Y.L.; Long, Y.Q. An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction Approach. Org. Process Res. Dev. 2008, 12(1), 69–75. View Source
